

CEP131 as a potential therapeutic target in oncology.

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CEP131: A Potential Therapeutic Target in Oncology

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Centrosomal Protein 131 (CEP131), also known as AZI1, is emerging as a protein of significant interest in oncology research. Primarily located at the centrioles and centriolar satellites, CEP131 plays a crucial role in centrosome duplication, ciliogenesis, and the maintenance of genomic stability.^{[1][2]} Upregulation of CEP131 has been observed in a variety of cancers, including colorectal, bladder, breast, and non-small cell lung cancer, where it is often associated with poor prognosis.^{[3][4][5]} Its multifaceted role in promoting centrosome amplification—a hallmark of many cancers—and its involvement in key oncogenic signaling pathways, such as the ERK and AKT pathways, underscore its potential as a valuable therapeutic target.^{[1][6]} This guide provides a comprehensive overview of CEP131's function in cancer, summarizes key quantitative data, details relevant experimental protocols, and visualizes its signaling networks, offering a foundational resource for researchers and drug development professionals.

The Role of CEP131 in Cancer Biology

CEP131's oncogenic potential is intrinsically linked to its fundamental cellular functions, which, when dysregulated, contribute to cancer initiation and progression.

Centrosome Amplification and Genomic Instability

The centrosome is the primary microtubule-organizing center in animal cells and plays a critical role in ensuring the fidelity of cell division. The precise duplication of centrosomes is tightly regulated, with a single duplication event per cell cycle.[2] Centrosome amplification, the presence of more than two centrosomes, can lead to multipolar spindle formation, chromosome missegregation, and aneuploidy, which are hallmarks of genomic instability and are frequently observed in cancer cells.[2][7]

CEP131 is a key player in the centrosome duplication cycle.[3] Its overexpression has been shown to induce centrosome amplification, leading to an increased frequency of multipolar mitosis and subsequent chromosomal instability.[7] Conversely, the depletion of CEP131 can impair centrosome duplication.[3] This positions CEP131 as a critical regulator of genomic stability, where its dysregulation can directly contribute to the malignant phenotype.

Interaction with the Plk4/STIL Pathway

The initiation of centriole duplication is orchestrated by a core pathway involving Polo-like kinase 4 (Plk4), STIL (SCL/TAL1 interrupting locus), and SAS-6 (spindle assembly abnormal 6).[8] CEP131 acts as a crucial mediator in this pathway.[2][9]

Plk4, a master regulator of centriole duplication, directly interacts with and phosphorylates CEP131 at specific residues, including S21 and T205.[2][9] This phosphorylation event enhances CEP131's interaction with STIL, facilitating the recruitment of STIL to the centriole.[9] The accumulation of STIL at the centriole, in turn, stabilizes Plk4, creating a positive feedback loop that drives centriole duplication.[9][10] In cancer cells with elevated CEP131 levels, this process becomes dysregulated, leading to excessive STIL recruitment, Plk4 stabilization, and ultimately, centrosome amplification.[9][10]

Regulation by the Deubiquitinase USP9X

The stability and abundance of CEP131 are, in part, regulated by the deubiquitinase USP9X.[11] In breast cancer, USP9X has been shown to physically associate with CEP131 and stabilize it by removing ubiquitin chains, thereby preventing its proteasomal degradation.[6][11]

The overexpression of USP9X correlates with increased CEP131 levels and is associated with higher histological grades of breast cancer, suggesting that the USP9X/CEP131 axis is a critical driver of breast carcinogenesis.[6][11]

Involvement in Oncogenic Signaling Pathways

Beyond its role in centrosome biology, CEP131 has been implicated in the activation of key oncogenic signaling pathways. In non-small cell lung cancer (NSCLC), CEP131 expression is associated with advanced tumor stage and lymph node metastasis.[1][9] Mechanistically, CEP131 has been shown to activate the ERK and PI3K/AKT signaling pathways, which are central regulators of cell proliferation, survival, and growth.[1][6] Knockdown of CEP131 in NSCLC cells leads to a reduction in the phosphorylation of key components of these pathways, including PI3K, Akt, MEK1/2, and Erk1/2, resulting in G1/S cell cycle arrest and inhibited proliferation.[1][6]

Data Presentation: CEP131 in Oncology

Quantitative data from various studies underscore the significance of CEP131 in cancer.

Table 1: CEP131 Expression in Human Cancers

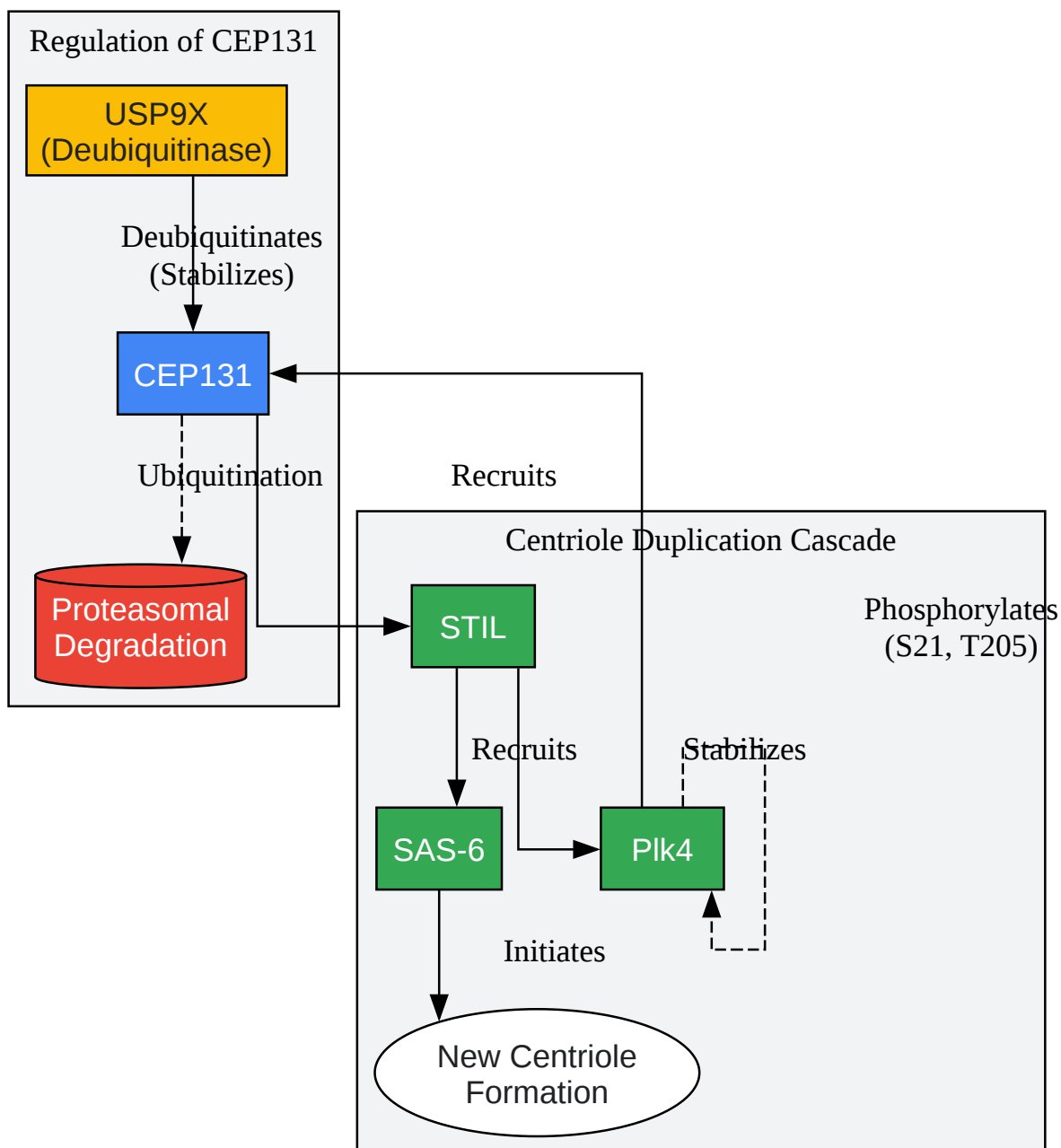
Cancer Type	Database/Study	Observation	Reference(s)
Colorectal Cancer	Oncomine	Among the top 1% of upregulated genes.	[12]
Bladder Cancer	Oncomine	Among the top 1% of upregulated genes.	[12]
Non-Small Cell Lung Cancer	Immunohistochemistry (91 cases)	High expression in 63.7% of cases; associated with advanced TNM stage (P=0.016) and nodal status (P=0.023).	[5]
Breast Cancer	TCGA	Elevated levels are associated with higher histologic grades.	[11]
Uterine Cancer	TCGA	High average normalized read count.	[12]
Lung Cancer	TCGA	High average normalized read count.	[12]
Kidney Cancer	TCGA	High average normalized read count.	[12]
Hepatocellular Carcinoma	Not Specified	Associated with poor overall survival.	[4]
Neuroblastoma	Not Specified	Correlated with unfavorable prognosis.	[11]

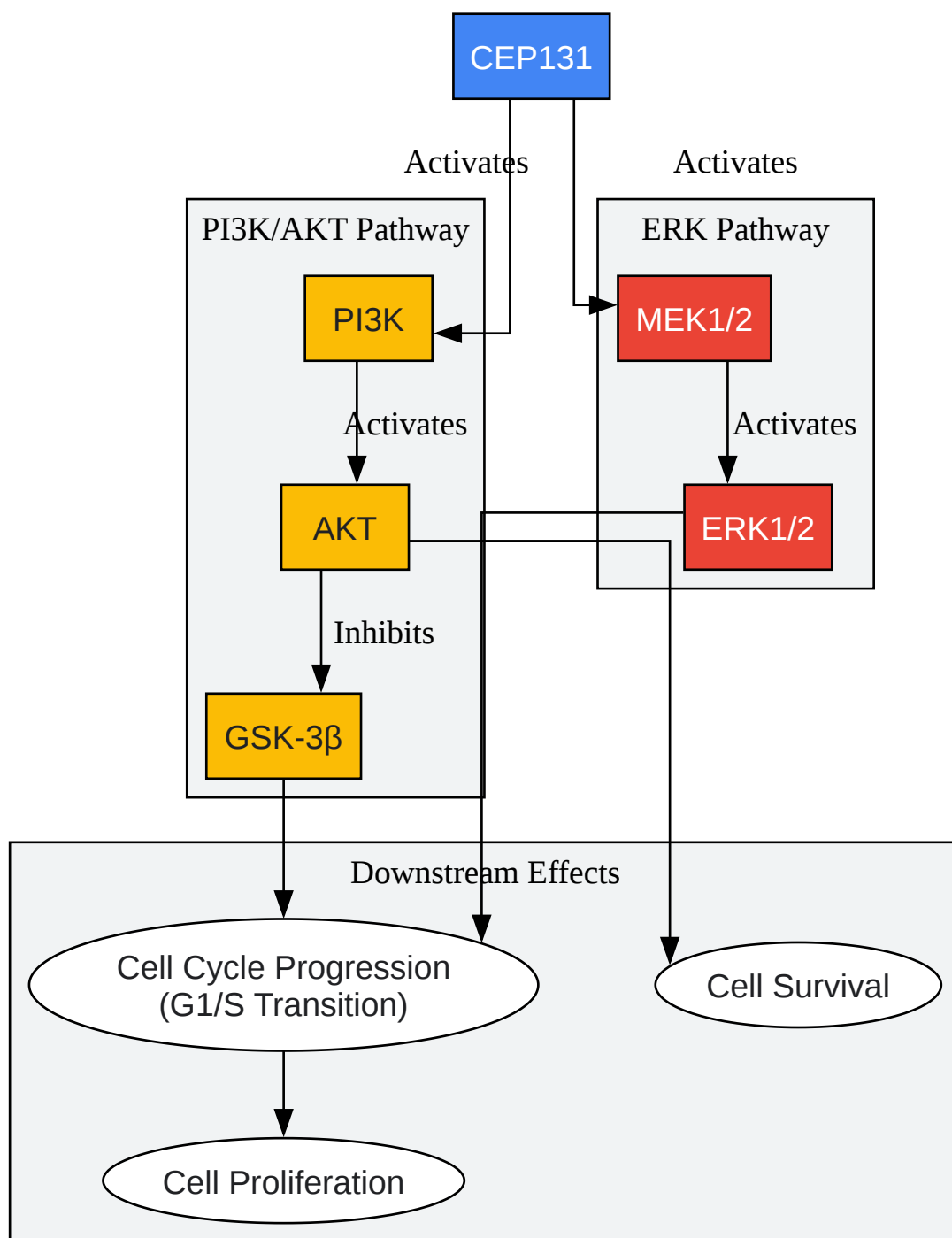
Table 2: Quantitative Effects of CEP131 Dysregulation in Preclinical Models

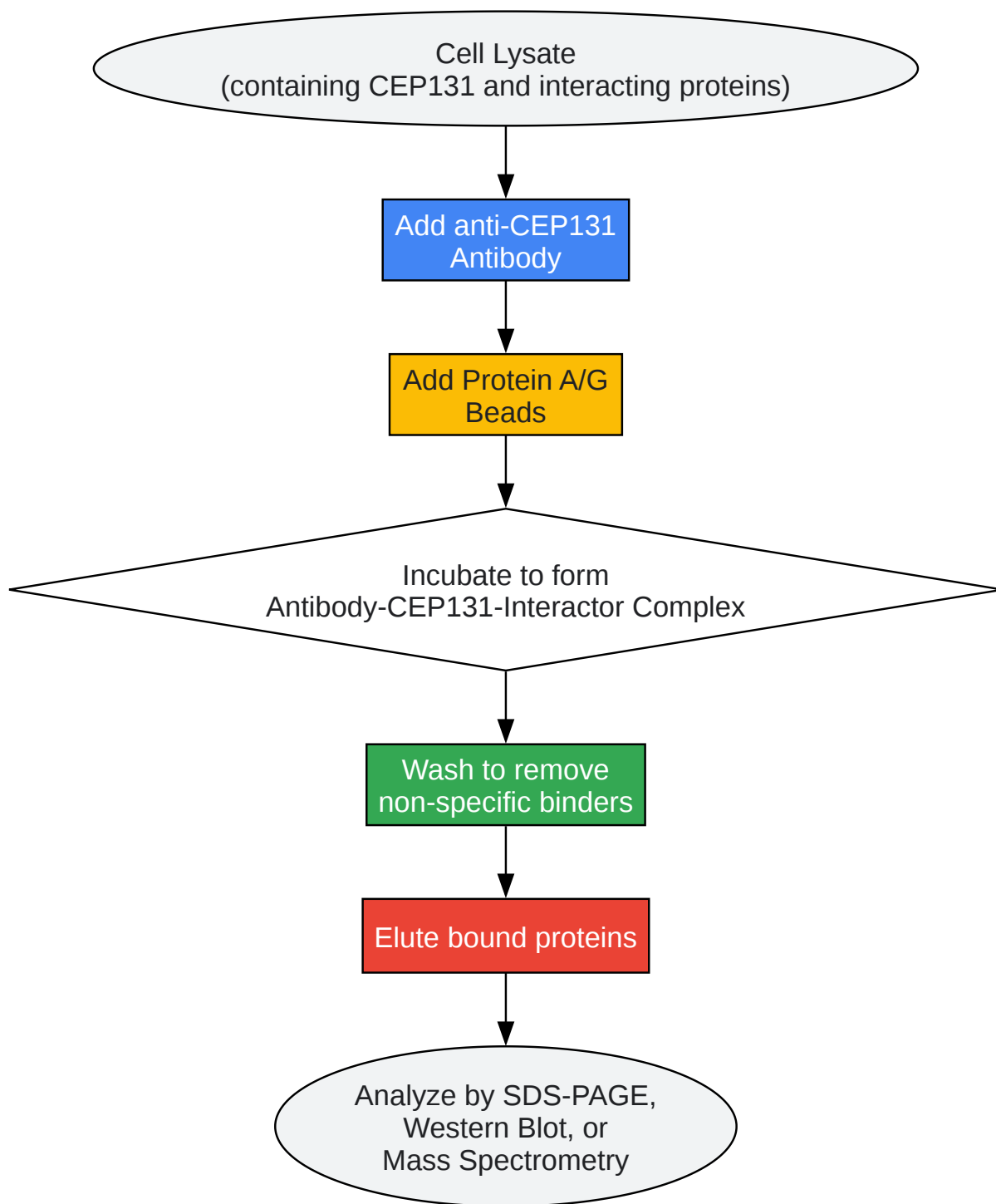
Experimental Model	Condition	Quantitative Effect	Reference(s)
U2OS cells	CEP131 overexpression	~10% increase in centriole and centrosome amplification.	[3]
HCT116 xenograft	CEP131 overexpression	Accelerated tumor growth between 3 and 4 weeks.	[3]
HCT116 xenograft	CEP131 depletion	No tumor formation or growth.	[3]
A549 & SPC-A-1 cells	CEP131 siRNA knockdown	Significant decrease in phosphorylated PI3K, Akt, MEK1/2, and Erk1/2 (fold changes ranging from 0.51 to 0.70).	[6]
U2OS cells	CEP131 siRNA knockdown	Moderate decrease in the proportion of four-centriole cells.	[3]

Signaling Pathways and Experimental Workflows

Visualizing the molecular interactions and experimental processes is crucial for a deeper understanding of CEP131's role in oncology.







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